molecular formula C22H21N3O4S2 B2824381 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-68-5

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2824381
CAS No.: 864974-68-5
M. Wt: 455.55
InChI Key: PCBUYZFOSQGCQP-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound known for its versatility in scientific research and potential applications in medicinal chemistry. This compound features a unique structure combining a dihydroisoquinoline moiety with a sulfonyl group, a benzamide link, and a thiophene core, which grants it distinct chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.

Mode of Action

The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide can be accomplished through multi-step organic synthesis processes. Typically, the preparation involves the initial formation of the 3,4-dihydroisoquinoline scaffold, followed by the introduction of the sulfonyl group. The benzamide linkage is then constructed, and finally, the thiophene carboxamide is attached. Each step requires specific reagents and controlled reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial context, the production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize efficiency and minimize costs. Automation and continuous flow processes may also be employed to scale up production while maintaining product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

  • Reduction: Reduction of the carbonyl groups may occur under appropriate conditions.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the thiophene and benzamide moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions typically involve solvents like dichloromethane or acetonitrile and controlled temperatures.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene or benzamide rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide may be used in the study of enzyme inhibition or as a molecular probe to investigate biological pathways.

Medicine

Medicinal chemistry applications include the development of potential drug candidates. This compound's unique structure makes it a candidate for targeting specific proteins or enzymes in disease pathways.

Industry

In an industrial context, it might be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Comparing this compound with other similar compounds, such as those containing dihydroisoquinoline or thiophene moieties, highlights its uniqueness. For instance, compounds like 2-(4-(sulfonyl)benzamido)-thiophene-3-carboxamide or N-methylbenzamido-thiophene-3-carboxamide may share some structural features but differ in their reactivity and biological activity. The presence of the dihydroisoquinoline moiety in our compound adds a level of complexity and potential for specific interactions not seen in simpler analogs.

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Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-23-21(27)19-11-13-30-22(19)24-20(26)16-6-8-18(9-7-16)31(28,29)25-12-10-15-4-2-3-5-17(15)14-25/h2-9,11,13H,10,12,14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUYZFOSQGCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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